molecular formula C17H20N2O3S2 B3205902 N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide CAS No. 1040659-61-7

N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide

Cat. No. B3205902
CAS RN: 1040659-61-7
M. Wt: 364.5 g/mol
InChI Key: JYYPUZVTJBKVBL-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. The compound may serve as a lead molecule for drug development. Its unique structure could be leveraged to design novel pharmaceutical agents targeting specific diseases. For instance, modifications to the thiophene ring system might enhance anticancer, anti-inflammatory, or antimicrobial properties .

Pharmacological Properties

The compound’s indole-thiophene hybrid structure suggests potential pharmacological activity. Researchers could explore its interactions with biological targets, such as receptors or enzymes. Investigating its binding affinity and mechanism of action could reveal therapeutic applications. For instance, certain 2-substituted thiophenes exhibit anti-inflammatory or antihypertensive effects .

Combinatorial Library Design

The compound’s unique structure could serve as an anchor for combinatorial library synthesis. Medicinal chemists often create diverse libraries of compounds to screen for potential drug candidates. By modifying different regions of this molecule, researchers can generate a range of analogs for biological testing .

Future Directions

Thiophene-based compounds continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-17(2,3)16(20)19-9-8-12-6-7-13(11-14(12)19)18-24(21,22)15-5-4-10-23-15/h4-7,10-11,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYPUZVTJBKVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
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N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide

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